molecular formula C14H18N4OS B7018013 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,4-thiazepane-4-carboxamide

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B7018013
M. Wt: 290.39 g/mol
InChI Key: JWGFHRNSDMDLQL-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c19-14(17-6-3-8-20-9-7-17)15-10-12-11-18-5-2-1-4-13(18)16-12/h1-2,4-5,11H,3,6-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGFHRNSDMDLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)C(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of α-bromoketones with 2-aminopyridines to form imidazo[1,2-a]pyridines . This intermediate can then be further functionalized to introduce the thiazepane ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalytic systems, solvent selection, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,4-thiazepane-4-carboxamide is unique due to the combination of the imidazo[1,2-a]pyridine and thiazepane rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research and development.

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